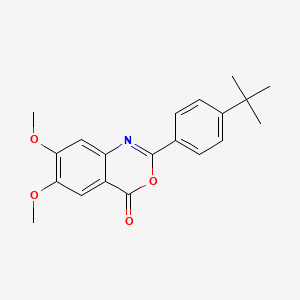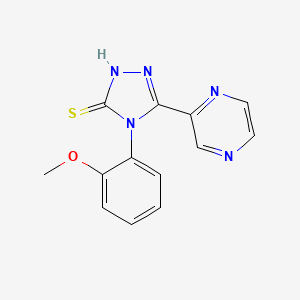![molecular formula C19H13N3O4 B5698828 5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)
5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for biological imaging.
作用機序
The mechanism of action for 5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in various biological processes, leading to its antimicrobial, antitumor, and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit cytotoxic effects on cancer cells and anti-inflammatory effects in animal models.
実験室実験の利点と制限
The use of 5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments has several advantages and limitations. One of the main advantages is its potential as a fluorescent probe for biological imaging. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of 5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the further exploration of its antimicrobial properties and its potential use as an antibacterial or antifungal agent. Another potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the potential applications of this compound and to develop new synthesis methods that can improve its yield and purity.
合成法
The synthesis method for 5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 1-naphthol and 3-nitrobenzaldehyde in the presence of a catalyst and a solvent. This reaction leads to the formation of the desired compound, which can be purified through various methods such as column chromatography or recrystallization.
特性
IUPAC Name |
5-(naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-22(24)15-8-3-7-14(11-15)19-20-18(26-21-19)12-25-17-10-4-6-13-5-1-2-9-16(13)17/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEDPDZXCFTJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5698746.png)

![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)

![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)

![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)